Darexaban maléate

Vue d'ensemble

Description

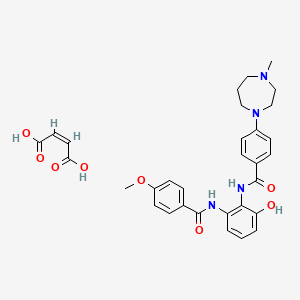

Le darexaban maléate, également connu sous le nom de YM150, est un inhibiteur direct du facteur Xa. Il a été développé par Astellas Pharma en tant que médicament expérimental possédant des propriétés anticoagulantes et antithrombotiques. Le composé a été principalement étudié pour son potentiel à prévenir la thromboembolie veineuse après une chirurgie orthopédique majeure, les accidents vasculaires cérébraux chez les patients atteints de fibrillation auriculaire et éventuellement les événements ischémiques dans le syndrome coronarien aigu .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying factor Xa inhibitors and their interactions with biological targets.

Biology: The compound is used in research to understand the mechanisms of blood coagulation and the role of factor Xa in thrombotic diseases.

Medicine: Darexaban maleate has been investigated for its potential to prevent thromboembolic events in patients undergoing major surgeries or those with atrial fibrillation.

Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anticoagulant drugs

Mécanisme D'action

Target of Action

Darexaban Maleate is a direct inhibitor of Factor Xa . Factor Xa is an essential blood coagulation factor that is responsible for the initiation of the coagulation cascade .

Mode of Action

Darexaban Maleate and its active metabolite, darexaban glucuronide, selectively and competitively inhibit Factor Xa . This inhibition suppresses prothrombin activity at the sites of blood clot (thrombus) formation . As a result, there is a decrease in blood clot formation in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by Darexaban Maleate is the coagulation cascade . By inhibiting Factor Xa, Darexaban Maleate prevents the conversion of prothrombin to its active form, thrombin . Thrombin is responsible for converting soluble fibrinogen to insoluble fibrin and activating platelets . Therefore, the inhibition of Factor Xa by Darexaban Maleate disrupts this pathway and reduces blood clot formation .

Pharmacokinetics

Darexaban Maleate is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide, during first-pass metabolism via glucuronidation . The metabolism of Darexaban Maleate also occurs in the small intestine, but to a much lesser extent . These pharmacokinetic properties impact the bioavailability of Darexaban Maleate, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Darexaban Maleate’s action primarily involve the reduction of blood clot formation . By inhibiting Factor Xa, Darexaban Maleate prevents the formation of thrombin, thereby reducing the conversion of fibrinogen to fibrin and the activation of platelets . This leads to a decrease in blood clot formation, which can help prevent conditions such as venous thromboembolism, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome .

Action Environment

These can include factors such as age, genetic makeup, diet, and the presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Analyse Biochimique

Biochemical Properties

Darexaban Maleate interacts with factor Xa, a key enzyme in the coagulation cascade . It inhibits the action of factor Xa, which is responsible for the conversion of prothrombin to its active form, thrombin . This interaction prevents the conversion of soluble fibrinogen to insoluble fibrin and the activation of platelets .

Cellular Effects

Darexaban Maleate, by inhibiting factor Xa, influences cell function by preventing the formation of blood clots . This has a significant impact on cellular processes related to coagulation and thrombosis .

Molecular Mechanism

The molecular mechanism of action of Darexaban Maleate involves the inhibition of factor Xa . By binding to factor Xa, Darexaban Maleate prevents the cleavage of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Temporal Effects in Laboratory Settings

It is known that Darexaban Maleate is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide (YM-222714), during first pass metabolism via glucuronidation .

Metabolic Pathways

Darexaban Maleate is involved in the coagulation cascade metabolic pathway . It interacts with factor Xa, an enzyme in this pathway . The metabolism of Darexaban Maleate also occurs in the liver and to a lesser extent in the small intestine .

Transport and Distribution

It is known that Darexaban Maleate is rapidly absorbed and metabolized in the liver .

Subcellular Localization

Given its role as a factor Xa inhibitor, it is likely to be found where the coagulation cascade occurs, which is typically within the blood plasma .

Méthodes De Préparation

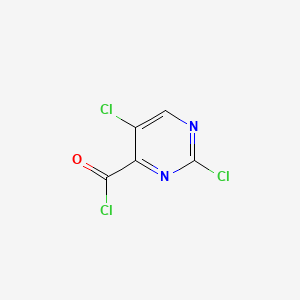

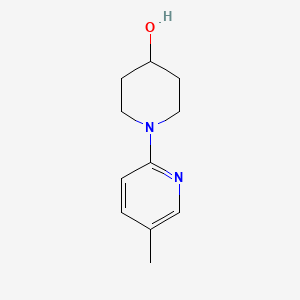

La synthèse du darexaban maléate implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications des groupes fonctionnels. La voie de synthèse clé comprend la formation de la N-[2-hydroxy-6-(4-méthoxybenzamido)phényl]-4-(4-méthyl-1,4-diazépan-1-yl)benzamide. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement souhaité du produit .

Analyse Des Réactions Chimiques

Le darexaban maléate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, conduisant à différents dérivés.

Substitution : Les réactions de substitution, telles que la substitution nucléophile, peuvent être utilisées pour introduire de nouveaux groupes fonctionnels dans la molécule.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les inhibiteurs du facteur Xa et leurs interactions avec les cibles biologiques.

Biologie : Le composé est utilisé dans la recherche pour comprendre les mécanismes de la coagulation sanguine et le rôle du facteur Xa dans les maladies thrombotiques.

Médecine : Le this compound a été étudié pour son potentiel à prévenir les événements thromboemboliques chez les patients subissant des chirurgies majeures ou ceux atteints de fibrillation auriculaire.

Industrie : La synthèse et les méthodes de production du composé présentent un intérêt pour l'industrie pharmaceutique dans le développement de nouveaux médicaments anticoagulants

Mécanisme d'action

Le this compound exerce ses effets en inhibant directement le facteur Xa, un facteur essentiel de la coagulation sanguine responsable du déclenchement de la cascade de coagulation. Le facteur Xa clive la prothrombine pour former sa forme active, la thrombine, qui convertit ensuite le fibrinogène soluble en fibrine insoluble et active les plaquettes. En inhibant le facteur Xa, le this compound empêche la formation de caillots sanguins et réduit le risque d'événements thromboemboliques .

Comparaison Avec Des Composés Similaires

Le darexaban maléate appartient à la classe des composés organiques connus sous le nom de benzanilides. Des composés similaires comprennent :

Rivaroxaban : Un autre inhibiteur direct du facteur Xa utilisé comme anticoagulant.

Apixaban : Un inhibiteur du facteur Xa ayant des propriétés anticoagulantes similaires.

Edoxaban : Un autre membre de la classe des inhibiteurs du facteur Xa utilisé pour prévenir les événements thromboemboliques.

Comparé à ces composés, le this compound présente des caractéristiques structurales et des propriétés pharmacocinétiques uniques qui ont été explorées lors de son développement. son développement a été interrompu en septembre 2011 en raison de l'augmentation des taux de saignements observés lors des essais cliniques .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMPMUVISXATBH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365462-24-4 | |

| Record name | Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darexaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAREXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Darexaban maleate, and how does its metabolism impact its activity?

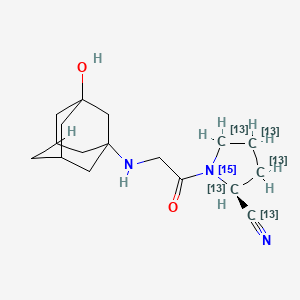

A1: Darexaban maleate is a direct Factor Xa inhibitor, meaning it directly blocks the activity of Factor Xa, a key enzyme in the coagulation cascade. [, ] This inhibition prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of blood clots. [] Interestingly, Darexaban maleate is rapidly metabolized in the liver and intestine to Darexaban glucuronide, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 in the liver and UGT1A10 in the intestine. [] Importantly, Darexaban glucuronide exhibits equipotent pharmacological activity to Darexaban maleate itself, acting as the major active metabolite in the body. [, ]

Q2: How is Darexaban glucuronide, the active metabolite of Darexaban maleate, further metabolized in the body?

A2: While Darexaban glucuronide is the primary active form, it undergoes further metabolism, primarily N-oxidation, in the liver. [] This reaction is mainly catalyzed by Flavin-containing monooxygenase 3 (FMO3). [] The resulting Darexaban glucuronide N-oxides are considered minor metabolites and are eventually excreted. [] Understanding this metabolic pathway is crucial for assessing the drug's overall efficacy and duration of action.

Q3: How is Darexaban maleate absorbed and eliminated from the body following oral administration?

A3: Following oral administration, Darexaban maleate is rapidly absorbed, reaching peak blood and plasma concentrations within approximately 45 minutes. [] The absorption of Darexaban maleate from the gastrointestinal tract is estimated to be at least 50%. [] Excretion of the drug and its metabolites occurs relatively equally through feces (51.9%) and urine (46.4%) within 168 hours post-administration. [] This balanced excretion profile suggests the involvement of both renal and hepatic pathways in the elimination of Darexaban maleate and its metabolites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)